1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine”, it’s known that 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .Scientific Research Applications
Molecular Structure Investigations : Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including compounds similar to 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine. They used X-ray crystallography combined with Hirshfeld and DFT calculations to investigate intermolecular interactions and electronic properties of these compounds (Shawish et al., 2021).
Synthesis of Flexible Ligands : Potapov et al. (2007) described the facile synthesis of ligands like bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, a related compound, through reactions in a superbasic medium. These processes are crucial for the creation of compounds used in various chemical applications (Potapov et al., 2007).
Synthetic Equivalents in Chemical Synthesis : Odin et al. (2022) explored the use of ketone derivatives of propargylamines, including those with piperidin-1-yl groups, as synthetic equivalents in the synthesis of acetylenic pyrazolines and pyrazoles. These compounds demonstrated fluorescent abilities, indicating potential applications in materials science (Odin et al., 2022).
Catalysis in Multicomponent Synthesis : Rahmani et al. (2018) reported the efficient synthesis of pyridine-pyrimidines using a catalyst that could be applied to compounds similar to 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine. This research highlights the compound's relevance in catalyzed synthesis processes (Rahmani et al., 2018).
Functionalized Pyrazolines Synthesis : Gunasekaran et al. (2014) developed a method for synthesizing highly functionalized pyrazolines, utilizing compounds structurally related to 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine. These novel compounds could have various applications in chemical synthesis (Gunasekaran et al., 2014).
Antimicrobial Activity : Sharma et al. (2017) synthesized novel pyrazole-containing s-triazine derivatives, including compounds similar to 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine, and tested their antimicrobial and antifungal activities. This research suggests potential biomedical applications (Sharma et al., 2017).
properties
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)piperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8-6-10(13(2)12-8)14-5-3-4-9(11)7-14/h6,9H,3-5,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVMDEVHFRJOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCCC(C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine | |
CAS RN |
1798693-84-1 | |
Record name | 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.